REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[O:6]C(=O)[C:8](=[O:10])[N:9]=1)([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:5]([N:9]=[C:8]=[O:10])(=[O:6])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[CH:20]=[CH2:21] |f:0.1|
|
Name
|
2-isopropenyloxazoline-4,5-dione hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=C)(C)C=1OC(C(N1)=O)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |